molecular formula C20H25N3OS B11504809 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

Cat. No.: B11504809
M. Wt: 355.5 g/mol
InChI Key: QGFJPFDTOPEGGE-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, hydroxyphenyl, and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with hydroxyphenyl and isopropylphenyl groups. Common reagents used in these reactions include piperazine, 4-hydroxybenzaldehyde, and isopropylbenzene. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(4-hydroxyphenyl)piperazine: Lacks the isopropylphenyl group, resulting in different chemical properties.

    N-(4-isopropylphenyl)piperazine: Lacks the hydroxyphenyl group, affecting its biological activity.

    4-(4-hydroxyphenyl)-N-phenylpiperazine: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.

Uniqueness

4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both hydroxyphenyl and isopropylphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3OS/c1-15(2)16-3-5-17(6-4-16)21-20(25)23-13-11-22(12-14-23)18-7-9-19(24)10-8-18/h3-10,15,24H,11-14H2,1-2H3,(H,21,25)

InChI Key

QGFJPFDTOPEGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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